molecular formula C6H4BrN3 B1292828 2-bromo-5H-pyrrolo[2,3-b]pyrazine CAS No. 875781-43-4

2-bromo-5H-pyrrolo[2,3-b]pyrazine

Cat. No. B1292828
M. Wt: 198.02 g/mol
InChI Key: KTKMLXBEBKGQGL-UHFFFAOYSA-N
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Description

2-bromo-5H-pyrrolo[2,3-b]pyrazine is a chemical compound with the molecular formula C6H4BrN3 . It has a molecular weight of 198.02 .


Synthesis Analysis

The synthesis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine involves the addition of a solution of 2-bromo-5H-pyrrolo[2,3-b]pyrazine to a stirred suspension of NaH in anhydrous DMF .


Molecular Structure Analysis

The molecular structure of 2-bromo-5H-pyrrolo[2,3-b]pyrazine is represented by the linear formula C6H4BrN3 .


Chemical Reactions Analysis

While specific chemical reactions involving 2-bromo-5H-pyrrolo[2,3-b]pyrazine are not detailed in the search results, pyrrolopyrazine derivatives, which include 2-bromo-5H-pyrrolo[2,3-b]pyrazine, have been synthesized through various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Physical And Chemical Properties Analysis

2-bromo-5H-pyrrolo[2,3-b]pyrazine is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Optoelectronic Material Development

2-Bromo-5H-pyrrolo[2,3-b]pyrazine has been explored in the synthesis of dipyrrolopyrazine (DPP) derivatives, with applications in organic optoelectronics. Studies have shown that these compounds, including 2-amino- and 3-amino-pyrrolopyrazines, exhibit promising optical and thermal properties for use in optoelectronic devices. The 1,7-derivatives, in particular, demonstrate potential as organic materials in this field due to their distinct molecular packing and thermal stability (Meti et al., 2017).

Synthetic Methodology Improvement

Research has been conducted to develop efficient synthetic methodologies for creating 2-bromo-5H-pyrrolo[2,3-b]pyrazine derivatives. An example includes a two-step, one-pot method that utilizes cleaner, copper-free Sonogashira coupling and improved base-mediated cyclization. This method expands the availability of such structures and incorporates a halide for further synthetic elaboration, opening new avenues for chemical synthesis (Simpson et al., 2015).

Anti-Inflammatory Drug Development

In the field of medicinal chemistry, derivatives of 2-bromo-5H-pyrrolo[2,3-b]pyrazine have been synthesized and evaluated for their anti-inflammatory properties. Some of these derivatives have shown moderate effectiveness in vitro, inhibiting IL-6, a pro-inflammatory cytokine, suggesting potential use as anti-inflammatory agents (Zhou et al., 2013).

Kinase Inhibitor Development

New derivatives of pyrrolo[2,3-b]pyrazine have been synthesized and tested for antiproliferative activity against human tumor cell lines. Certain compounds, such as 6-amino-5-(3-chlorophenylamino)-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitrile, exhibited significant antiproliferative activity. These findings suggest their potential as protein kinase inhibitors, which could be valuable in cancer therapy (Dubinina et al., 2006).

Safety And Hazards

The safety information for 2-bromo-5H-pyrrolo[2,3-b]pyrazine includes several hazard statements: H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do, then continuing rinsing (P305+P351+P338) .

Future Directions

Future research could focus on the development of new synthetic methods and the exploration of the biological activities of pyrrolopyrazine derivatives . The structure of pyrrolopyrazine is an attractive scaffold for drug discovery research .

properties

IUPAC Name

2-bromo-5H-pyrrolo[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-3-9-6-4(10-5)1-2-8-6/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKMLXBEBKGQGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(N=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648618
Record name 2-Bromo-5H-pyrrolo[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-5H-pyrrolo[2,3-b]pyrazine

CAS RN

875781-43-4
Record name 2-Bromo-5H-pyrrolo[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5H-pyrrolo[2,3-b]pyrazine
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Synthesis routes and methods I

Procedure details

To a solution of N-(5-Bromo-3-trimethylsilanylethynyl-pyrazin-2-yl)-acetamide (474 mg, 1.52 mmol) in THF (4 ml) was added dropwise a 1 M solution of tetra-n-butyl ammonium fluoride in THF (3.3 ml, 3.3 mmol). After stirring at reflux for 15 hours, the reaction mixture was concentrated in vacuum and water added. The aqueous layer was extracted three times with dichloromethane and the combined extracts were directly adsorbed on silica gel. Purification by silica gel chromatography with a gradient of ethyl acetate/hexanes afforded the title compound (130 mg, 43% yield) as a yellow solid. 1H-NMR (500 MHz, d6-DMSO) δ12.38 (s br, 1H), 8.38 (s, 1H), 7.95 (d, 3.5 Hz, 1H), 6.61 (d, 3.5 Hz, 1H). MS: m/z 197.9/199.9 [MH+].
Quantity
474 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step One
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4 mL
Type
solvent
Reaction Step One
Name
Quantity
3.3 mL
Type
solvent
Reaction Step One
Yield
43%

Synthesis routes and methods II

Procedure details

A solution of N-(5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-yl)acetamide [Intermediate AR] (2.6 g, 8.4 mmol) and tetrabutylammonium fluoride [1 M in THF] (18 mL, 18 mmol) in anhydrous THF (26 mL) was heated at 75° C. for 20 h, after which it was partitioned between EtOAc and H2O. The organic layer was washed with brine, dried over Na2SO4, and evaporated in vacuo to yield a residue that was purified via silica gel chromatography eluting with 30% EtOAc in hexanes to give the title compound as a tan solid (0.69 g, 42%). 1H NMR (CDCl3, 300 MHz): δ 8.88 (bs, 1H), 8.34 (s, 1H), 7.62 (t, J=3.3 Hz, 1H), 6.71 (dd, J=3.6 Hz, 3.9 Hz, 1H). HPLC retention time: 1.73 minutes. MS ESI (m/z): 198.2, 200.2 (M+H)+, calc. 197.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Name
Quantity
26 mL
Type
solvent
Reaction Step One
Yield
42%

Synthesis routes and methods III

Procedure details

Potassium tert-butoxide (6.612 g, 58.92 mmol) was suspended/dissolved in dry N-methylpyrrolidinone (15 mL) and stirred at 80° C. while a solution of 5-bromo-3-(2-triethylsilylethynyl)pyrazin-2-amine (9.1992 g, 29.46 mmol) in dry N-methylpyrrolidinone (50 mL) was added slowly drop wise over 10 minutes. The dropping funnel was washed out with a further aliquot of dry N-methylpyrrolidinone (10 mL). The resultant was stirred at 80° C. for 1.5 hours. Reaction mixture cooled to ambient then diluted with EtOAc and water and EtOAc layer washed with small portions of water (×6). Organic layer dried (MgSO4), filtered and concentrated in vacuo to give a dark brown solid (4.1 g, 70.3%). 1H NMR (400.0 MHz, DMSO) δ 12.50 (s, 1H), 8.37 (s, 1H), 8.01 (s, 1H) and 6.64 (q, J=1.7 Hz, 1H) ppm; MS (ES+) 198.10.
Quantity
6.612 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
5-bromo-3-(2-triethylsilylethynyl)pyrazin-2-amine
Quantity
9.1992 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step Three
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Quantity
0 (± 1) mol
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solvent
Reaction Step Three
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Yield
70.3%

Synthesis routes and methods IV

Procedure details

To a 250 ml three necked round bottom flask, potassium tert-butoxide (4.2 g, 0.037 mole) was taken in THF (50 ml). To this, 5-bromo-3-((trimethylsilyl)ethynyl)pyrazine-2-amine (10.0 g, 0.037 mole) in THF (50 ml) was added dropwise at RT over 20 min under nitrogen atmosphere and the reaction mixture was stirred for 30 min at same temperature and 60 min at 65° C. The completion of the reaction was monitored by TLC using hexanes:ethyl acetate (8:2) as a mobile phase. After completion of the reaction, the reaction mixture was cooled to RT and diluted with ethyl acetate, filtered through high flow. Filtrate was collected and washed with water. The layers were separated and the aq. layer was re-extracted with ethyl acetate. The combined organic layer was dried over Na2SO4, filtered, and concentrated to afford crude product which was subjected for the column purification. The crude compound was purified using column purification by eluting the compound with 15-20% ethyl acetate in hexanes to yield 4.3 g of 2-bromo-5H-pyrrolo[2,3-b]pyrazine.
[Compound]
Name
three
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
[Compound]
Name
hexanes ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-bromo-5H-pyrrolo[2,3-b]pyrazine
Reactant of Route 2
2-bromo-5H-pyrrolo[2,3-b]pyrazine
Reactant of Route 3
2-bromo-5H-pyrrolo[2,3-b]pyrazine
Reactant of Route 4
2-bromo-5H-pyrrolo[2,3-b]pyrazine
Reactant of Route 5
2-bromo-5H-pyrrolo[2,3-b]pyrazine
Reactant of Route 6
Reactant of Route 6
2-bromo-5H-pyrrolo[2,3-b]pyrazine

Citations

For This Compound
6
Citations
M Soth, JC Hermann, C Yee, M Alam… - Journal of medicinal …, 2013 - ACS Publications
The Janus kinases (JAKs) are involved in multiple signaling networks relevant to inflammatory diseases, and inhibition of one or more members of this class may modulate disease …
Number of citations: 68 pubs.acs.org
S Verdonck, SY Pu, FJ Sorrell, JM Elkins… - Journal of medicinal …, 2019 - ACS Publications
There are currently no approved drugs for the treatment of emerging viral infections, such as dengue and Ebola. Adaptor-associated kinase 1 (AAK1) is a cellular serine–threonine …
Number of citations: 49 pubs.acs.org
L Zhang, W Xue, Q Li, H Liu, D Xie - JoVE (Journal of Visualized …, 2023 - jove.com
Upatinib, a Janus kinase inhibitor drug, was developed by a biotech company to treat immune diseases. The compound tert-butyl (5-toluenesulfonyl-5h-pyrrole [2,3-b] pyrazine-2-yl) …
Number of citations: 3 www.jove.com
S Verdonck, P Herdewyn, S De Jonghe - 2020 - lirias.kuleuven.be
Tremendous improvements in the field of genomics and molecular biology have accelerated the identification of various targets that can be used in drug discovery programs. Over …
Number of citations: 2 lirias.kuleuven.be
D Iijima, H Sugama, Y Takahashi, M Hirai… - Journal of Medicinal …, 2022 - ACS Publications
Renin is the rate-limiting enzyme in the renin–angiotensin–aldosterone system (RAAS) which regulates blood pressure and renal function and hence is an attractive target for the …
Number of citations: 1 pubs.acs.org
F Padilla, N Bhagirath, S Chen, E Chiao… - Journal of Medicinal …, 2013 - ACS Publications
We describe the discovery of several pyrrolopyrazines as potent and selective Syk inhibitors and the efforts that eventually led to the desired improvements in physicochemical …
Number of citations: 50 pubs.acs.org

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